molecular formula C22H22N8 B3004618 N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine CAS No. 127395-27-1

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine

Cat. No.: B3004618
CAS No.: 127395-27-1
M. Wt: 398.474
InChI Key: RNGGXSXWNKFTLS-UHFFFAOYSA-N
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Description

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C22H22N8 and its molecular weight is 398.474. The purity is usually 95%.
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Biological Activity

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine, commonly referred to as BDB , is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of BDB, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BDB has the following chemical structure:

  • Molecular Formula : C22H22N8
  • Molecular Weight : 398.474 g/mol
  • CAS Number : 127395-27-1

The compound features a benzotriazole moiety which is known for its broad spectrum of biological activities, including antimicrobial and antiviral properties.

Antimicrobial Activity

BDB exhibits notable antimicrobial properties. Studies have shown that benzotriazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds derived from benzotriazole have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

Research indicates that BDB may possess antiviral properties, particularly against viruses in the Flaviviridae family, such as Hepatitis C virus (HCV). N-alkyl derivatives of benzotriazole have shown promising helicase inhibitory activity against HCV, suggesting potential therapeutic applications for BDB in treating viral infections .

Antiparasitic Activity

BDB has also been explored for its antiparasitic effects. For example, compounds with similar structures have been evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These studies reveal that benzotriazole derivatives can exhibit dose-dependent growth inhibition of epimastigote forms of the parasite .

Cytotoxicity Studies

In vitro cytotoxicity assessments have demonstrated that BDB derivatives exhibit lower cytotoxicity compared to their parent compounds when tested on mammalian cell lines such as Vero and HeLa cells. This reduction in cytotoxicity while maintaining biological activity is crucial for developing safer therapeutic agents .

Study 1: Antibacterial Efficacy

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives and evaluated their antibacterial efficacy. The results indicated that certain derivatives displayed significant zones of inhibition against Bacillus subtilis and Pseudomonas fluorescens, suggesting that modifications to the benzotriazole structure can enhance antibacterial potency .

Study 2: Antiviral Action Against HCV

In another study focusing on antiviral activity, researchers synthesized N-alkyl derivatives of tetrabromo-benzotriazole and assessed their inhibitory effects on HCV helicase. The most active derivatives showed IC50 values around 6.5 µM when DNA was used as a substrate, indicating a strong potential for further development as antiviral agents .

Study 3: Antiparasitic Activity Against Trypanosoma cruzi

A series of benzotriazole derivatives were tested for their antiparasitic activity against Trypanosoma cruzi. One particular derivative exhibited a 95% reduction in trypomastigote forms at 50 µg/mL concentration after 72 hours, demonstrating significant potential for treating Chagas disease .

Summary Table of Biological Activities

Biological ActivityTarget OrganismsMechanism of ActionReference
AntibacterialE. coli, S. aureusDisruption of cell wall synthesis
AntiviralHCVHelicase inhibition
AntiparasiticT. cruziGrowth inhibition
CytotoxicityVero/HeLa cellsReduced toxicity

Properties

IUPAC Name

4-N,4-N-bis(benzotriazol-1-ylmethyl)-1-N,1-N-dimethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8/c1-27(2)17-11-13-18(14-12-17)28(15-29-21-9-5-3-7-19(21)23-25-29)16-30-22-10-6-4-8-20(22)24-26-30/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGGXSXWNKFTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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